5-Ethyl-1,2-oxazole-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-6-5(4-8)3-7-9-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHPKHVPBVRNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethyl 1,2 Oxazole 4 Carbaldehyde and Its Analogs
Strategies for 1,2-Oxazole Ring Construction
The formation of the 1,2-oxazole ring is a fundamental step in the synthesis of a wide array of chemical entities. Two of the most prominent strategies employed for this purpose are direct cyclization of linear precursors and the concerted [3+2] cycloaddition reactions. These approaches provide chemists with versatile tools to access substituted isoxazoles with a high degree of control over the final molecular architecture.
Cyclization Approaches
Cyclization reactions represent a direct and classical approach to the 1,2-oxazole skeleton. These methods typically involve the condensation of a three-carbon component with a source of hydroxylamine (B1172632), leading to the formation of the heterocyclic ring through an intramolecular cyclization and dehydration sequence.
One of the primary pathways for constructing the 1,2-oxazole ring involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride. researchgate.netnih.gov This condensation reaction is a versatile method for synthesizing a variety of substituted 1,2-oxazoles.
A notable example of this strategy is the synthesis of steroidal oximes. In this process, steroidal ketones are reacted with hydroxylamine hydrochloride in a suitable solvent like 2,4,6-trimethylpyridine. nih.gov This reaction proceeds via a condensation mechanism to yield the corresponding oxime derivatives. nih.gov The reactivity of the ketone can be influenced by the surrounding structural features; for instance, in certain steroidal systems, the carbonyl group at the C-3 position may react preferentially over a C-6 carbonyl, which can be attributed to the lower reactivity of the C-6 position towards nucleophilic attack due to the presence of a hydroxyl group on the adjacent α-carbon. nih.gov
| Reactant | Reagent | Product | Yield | Reference |
| Steroidal Ketone (2, 3, 4, 9) | Hydroxylamine hydrochloride | Spirostanic Oximes (5, 6, 7, 8) | 42-96% | nih.gov |
| α,β-Unsaturated Ketone | Hydroxylamine hydrochloride | 1,2-Oxazole Derivative | N/A | researchgate.net |
| 1,3-Diketone | Hydroxylamine hydrochloride | 1,2-Oxazole Derivative | N/A | nih.gov |
The ring-closure mechanisms for forming oxazole (B20620) derivatives are diverse and depend on the specific precursors and reaction conditions. A plausible mechanism for the formation of 1,2-oxazoles from the reaction of β-enamino ketoesters with hydroxylamine involves several key steps. nih.gov The initial reaction between the enaminone and hydroxylamine leads to an intermediate (A), which then eliminates a molecule of dimethylamine (B145610) to form a subsequent intermediate (B). This is followed by an intramolecular cyclization to form intermediate (C), and a final dehydration step generates the 1,2-oxazole product. nih.gov
Alternatively, a nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety can form a different intermediate (D). nih.gov The Robinson-Gabriel synthesis provides another pathway, where the cyclization and dehydration of an α-acylamino ketone lead to the formation of 2,5-diaryloxazoles. pharmaguideline.com This cyclization is often induced by dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride. pharmaguideline.com
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful reactions in organic synthesis that allow for the construction of five-membered heterocyclic rings in a single step. researchgate.netmdpi.com These reactions involve a 1,3-dipole, such as a nitrone or a nitrile oxide, and a dipolarophile, typically an alkene or alkyne. researchgate.netmdpi.com This methodology is highly valued for its efficiency and ability to control stereochemistry.
The 1,3-dipolar cycloaddition of nitrones with alkenes is a prominent method for synthesizing isoxazolidines, which are saturated analogs of isoxazoles. qu.edu.sa This reaction is particularly effective when using electron-deficient alkenes as dipolarophiles. mdpi.com The use of catalysts, such as ytterbium triflate, can facilitate the smooth reaction between nitrones and alkenes like ethyl vinyl ether, leading to the formation of isoxazolidines in good yields and with high stereoselectivity. researchgate.net
Furthermore, the use of chiral nitrones can lead to the synthesis of enantiopure isoxazolidines, where the diastereoselectivity of the cycloaddition is controlled by the electronic nature of the alkene. qu.edu.sa This approach allows for the construction of chiral molecules with multiple stereogenic centers. qu.edu.sa
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Nitrone | Ethyl vinyl ether | Ytterbium triflate (10 mol%) | Isoxazolidine | researchgate.net |
| Nitrone | 2,3-Dihydrofuran | Ytterbium triflate (10 mol%) | Dicyclic isoxazolidine | researchgate.net |
| Chiral Acyclic Nitrone | Methyl acrylate | N/A | Enantiopure Isoxazolidine | qu.edu.sa |
The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a highly efficient strategy for the synthesis of fused isoxazole (B147169) and isoxazoline (B3343090) ring systems. mdpi.commdpi.comresearchgate.netnih.gov This method has the significant advantage of forming two rings simultaneously in a single synthetic step. mdpi.comdoaj.org The key step in the INOC reaction is the in-situ generation of a nitrile oxide from a precursor, most commonly an aldoxime. mdpi.commdpi.com This is often achieved through oxidation using reagents like bleach or a hypervalent iodine reagent. mdpi.comresearchgate.net
Once formed, the nitrile oxide undergoes a [3+2] intramolecular cycloaddition with a tethered alkene or alkyne, leading to the formation of a fused bicyclic system containing an isoxazole or isoxazoline ring. mdpi.commdpi.com This strategy has been successfully employed to create complex polycyclic systems, including novel tetracyclic isoxazoles. mdpi.comdoaj.org The INOC reaction is known for its high yields and the ability to construct structurally diverse and highly functionalized oxygen-bridged isoxazole derivatives under mild conditions. researchgate.net
| Precursor | Key Intermediate | Reaction Type | Product | Reference |
| N-propargylbenzimidazole oxime | Nitrile oxide | INOC | Tetracyclic isoxazole | mdpi.com |
| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | Nitrile oxide | INOC | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.commdpi.comoxazole | mdpi.com |
| Aldoxime with tethered alkene/alkyne | Nitrile oxide | INOC | Fused isoxazole/isoxazoline | researchgate.netnih.gov |
Metal-Catalyzed Cyclizations and Annulations
The synthesis of azole rings, including oxazoles, is frequently enhanced by the use of metal catalysts that can promote cyclization and annulation reactions, often with high efficiency and selectivity. While the classic synthesis of 1,2-oxazoles involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds, metal-catalyzed routes offer alternative pathways, particularly for substituted analogs. nih.gov
Transition metals such as gold, copper, and silver have been extensively used in the synthesis of the isomeric 1,3-oxazoles. For instance, gold-catalyzed conditions have been developed for the regiodivergent synthesis of 5-sulfenyl oxazoles from 1,4,2-dioxazoles and alkynyl thioethers. bham.ac.uk In these reactions, catalysts like IPrAuNTf₂ favor the formation of the 5-substituted isomer. bham.ac.uk Similarly, copper(I) catalysts effectively promote the cycloaddition of acyl azides and 1-alkynes to yield 2,5-disubstituted 1,3-oxazoles. nih.gov Silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates with isocyanides also provides a modern route to substituted 1,3-oxazoles. rsc.org
Although direct metal-catalyzed cyclizations for 5-ethyl-1,2-oxazole are less commonly documented than for its 1,3-oxazole counterpart, these examples underscore the potential of metal catalysis in heterocyclic synthesis. The principles of catalyst-controlled regioselectivity and the activation of precursors are broadly applicable. For example, nickel catalysis has been employed in denitrogenative transannulation reactions to construct complex heterocyclic systems. acs.org Such strategies could potentially be adapted for the construction of the 1,2-oxazole ring from suitable nitrogen- and oxygen-containing precursors.
Table 1: Examples of Metal Catalysts in Azole Synthesis
| Catalyst System | Reaction Type | Product Type | Ref |
|---|---|---|---|
| IPrAuNTf₂ | Gold-Catalyzed Annulation | 5-Sulfenyl-1,3-oxazoles | bham.ac.uk |
| [Tpm(*,Br)Cu(NCMe)]BF₄ | Copper(I)-Catalyzed Cycloaddition | 2,5-Disubstituted-1,3-oxazoles | nih.gov |
| Silver Nitrate (AgNO₃) | Silver-Catalyzed Decarboxylation-Cyclization | Substituted 1,3-oxazoles | rsc.org |
| Ni(cod)₂ / Chiral Ligands | Nickel-Catalyzed Transannulation | Chiral Isoquinolones | acs.org |
Introduction and Functionalization of the 4-Carbaldehyde Moiety
The introduction of a carbaldehyde group at the C4 position of the 5-ethyl-1,2-oxazole ring is a crucial functionalization step. The most widely employed method for such a transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction is an effective technique for the formylation of electron-rich aromatic and heterocyclic systems. organic-chemistry.orgnih.gov
The reaction involves the use of a Vilsmeier reagent, which is a chloroiminium ion typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.org The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution reaction with the heterocyclic substrate. organic-chemistry.org The resulting iminium ion is then hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org
The application of the Vilsmeier-Haack reaction is extensive in heterocyclic chemistry and has been successfully used to synthesize a variety of carbaldehydes. nih.gov For instance, it is used to produce pyrazole-4-carbaldehydes from pyrazole (B372694) precursors. nih.gov The success of the reaction depends on the nucleophilicity of the heterocyclic ring. For the 5-ethyl-1,2-oxazole substrate, the C4 position is sufficiently activated for electrophilic attack by the Vilsmeier reagent, leading to the target 5-Ethyl-1,2-oxazole-4-carbaldehyde.
Table 2: Vilsmeier-Haack Formylation of Aromatic Compounds
| Substrate | Reagents | Key Conditions | Product | Ref |
|---|---|---|---|---|
| Electron-Rich Arenes | DMF, POCl₃ | In situ reagent formation | Aryl aldehyde | organic-chemistry.orgwikipedia.org |
| Dimethylaniline | DMF, POCl₃ | Electrophilic substitution | p-(Dimethylamino)benzaldehyde | wikipedia.org |
| Pyrrole Derivatives | DMF, POCl₃ | Mild conditions | 1-Vinylpyrrole-2-carbaldehydes | organic-chemistry.org |
| Pyrazole Derivatives | DMF, POCl₃ | Heat (65 °C) | Pyrazole-4-carbaldehydes | nih.gov |
Regioselective Synthetic Routes to 5-Ethyl-Substituted Oxazoles
The regioselective construction of the 1,2-oxazole ring is fundamental to the synthesis, ensuring the ethyl group is positioned exclusively at the C5 position. The primary and most established method for achieving this is the cyclocondensation reaction between a β-dicarbonyl compound and hydroxylamine. nih.govnih.gov
When an unsymmetrical β-dicarbonyl precursor is used, two regioisomeric 1,2-oxazoles can potentially form. The selectivity of the reaction is governed by the differential reactivity of the two carbonyl groups toward nucleophilic attack by hydroxylamine. nih.gov Factors such as steric hindrance and electronic effects dictate the outcome. For the synthesis of a 5-ethyl substituted 1,2-oxazole, a precursor such as 3-acetyl-2-pentanone or a related β-enamino ketoester is required. The reaction mechanism involves the initial formation of an oxime at one carbonyl, followed by intramolecular cyclization via attack of the oxime nitrogen onto the second carbonyl group, and subsequent dehydration to form the aromatic 1,2-oxazole ring. nih.gov
To favor the formation of the 5-ethyl isomer, the reaction conditions and the structure of the precursor are optimized. For example, in the reaction of β-enamino ketoesters with hydroxylamine, the initial nucleophilic attack of hydroxylamine can occur at either the ketone or ester carbonyl, leading to different intermediates and potentially different regioisomeric products. nih.gov Careful selection of protecting groups and reaction conditions can steer the reaction toward the desired 5-substituted product.
Table 3: Regioselectivity in 1,2-Oxazole Synthesis
| Precursor Type | Key Reactants | Potential Products (Regioisomers) | Controlling Factors | Ref |
|---|---|---|---|---|
| β-Diketone | Unsymmetrical 1,3-diketone, Hydroxylamine | 3-Substituted and 5-Substituted 1,2-oxazoles | Steric hindrance, electronic effects at carbonyls | nih.govnih.gov |
| β-Enamino Ketoester | β-Enamino ketoester, Hydroxylamine | 3-Amino-1,2-oxazole-4-carboxylate vs. 5-Amino-1,2-oxazole-4-carboxylate | Reaction pathway (initial N or O attack), solvent, temperature | nih.gov |
Precursor Compounds in this compound Synthesis
The primary precursor for the final product is 5-ethyl-1,2-oxazole . This intermediate is synthesized through the regioselective cyclization reaction. The essential reactants for this step are hydroxylamine (or its hydrochloride salt) and an appropriate 1,3-dicarbonyl compound containing an ethyl group, such as a 1-ethyl-substituted β-diketone or its synthetic equivalent like a β-enamino ketoester . nih.gov
An alternative pathway for forming the 1,2-oxazole ring is through a 1,3-dipolar cycloaddition reaction. nih.gov This would involve the reaction of a nitrile oxide with an alkyne. For instance, propionitrile oxide could react with acetylene , or acetonitrile oxide with 1-butyne , to yield the 5-ethyl-1,2-oxazole core.
Once the 5-ethyl-1,2-oxazole intermediate is obtained, it serves as the substrate for the formylation step. The reagents for this Vilsmeier-Haack reaction are N,N-dimethylformamide (DMF) , which acts as the source of the formyl group, and phosphorus oxychloride (POCl₃) , which serves as the activating agent. wikipedia.orgnih.gov
Table 4: Key Precursors in the Synthesis of this compound
| Compound Name | Role in Synthesis | Corresponding Step |
|---|---|---|
| Hydroxylamine (NH₂OH) | Nitrogen and oxygen source for the oxazole ring | Ring Formation (Cyclocondensation) |
| 1-Ethyl-1,3-dicarbonyl derivative | Carbon backbone for the oxazole ring with ethyl group | Ring Formation (Cyclocondensation) |
| Propionitrile Oxide & Acetylene | Alternative precursors for the oxazole ring | Ring Formation (Cycloaddition) |
| 5-Ethyl-1,2-oxazole | Direct precursor for formylation | Formylation |
| N,N-Dimethylformamide (DMF) | Formyl group source | Formylation (Vilsmeier-Haack) |
List of Chemical Compounds
Table 5: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| 1,2-oxazole (isoxazole) |
| 1,3-oxazole (oxazole) |
| 1,4,2-dioxazole |
| 1-butyne |
| 1-Vinylpyrrole-2-carbaldehyde |
| 3-acetyl-2-pentanone |
| 5-Ethyl-1,2-oxazole |
| This compound |
| 9-Anthracenecarboxaldehyde |
| Acetonitrile oxide |
| Acetylene |
| Alkynyl thioether |
| Anthracene |
| Chloroiminium ion |
| Dimethylaniline |
| Hydroxylamine |
| IPrAuNTf₂ |
| N,N-dimethylformamide (DMF) |
| N-Methylformanilide |
| p-(Dimethylamino)benzaldehyde |
| Phosphorus oxychloride (POCl₃) |
| Propionitrile oxide |
| Pyrazole |
| Pyrazole-4-carbaldehyde |
| Pyrrole |
| Silver Nitrate (AgNO₃) |
Chemical Reactivity and Transformation Pathways of 5 Ethyl 1,2 Oxazole 4 Carbaldehyde
Reactions Involving the Aldehyde Functionality at Position 4
The aldehyde group (-CHO) is a key site for a variety of chemical transformations, making it a versatile handle for synthetic modifications.
The carbonyl carbon of the aldehyde group in 5-Ethyl-1,2-oxazole-4-carbaldehyde is electrophilic and, therefore, susceptible to attack by nucleophiles. This classic reactivity allows for the formation of a wide range of new chemical entities. While specific studies on this compound are not extensively detailed in the public literature, the principles of aldehyde chemistry are directly applicable.
Common nucleophilic addition reactions that aldehydes undergo include:
Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) to the aldehyde would yield secondary alcohols.
Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene.
Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin, which is a precursor to alpha-hydroxy acids.
A related study demonstrated a four-component reaction involving the addition of Grignard reagents to ortho-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles. nih.gov This highlights the ability of the aldehyde group to participate in complex, multi-component reactions to build molecular diversity. nih.gov
The aldehyde group exists in an intermediate oxidation state, allowing for both oxidation to a carboxylic acid and reduction to a primary alcohol.
Oxidation: The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 5-Ethyl-1,2-oxazole-4-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific oxidizing agents for this exact molecule are not widely reported, standard reagents are expected to be effective.
Table 1: Common Oxidizing Agents for Aldehydes
| Oxidizing Agent | Product from Aldehyde |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylic Acid |
| Pinnick Oxidation (NaClO₂) | Carboxylic Acid |
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (5-Ethyl-1,2-oxazol-4-yl)methanol. This reaction is typically achieved with high yields using common hydride-based reducing agents.
Table 2: Common Reducing Agents for Aldehydes
| Reducing Agent | Product from Aldehyde |
| Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |
| Catalytic Hydrogenation (H₂/catalyst) | Primary Alcohol |
It is noteworthy that other parts of the molecule can also undergo redox reactions. For instance, the oxazole (B20620) ring itself can be subject to reduction, which may lead to ring-opening products. tandfonline.com Additionally, certain enzymes like cytosolic aldehyde oxidase can catalyze the oxidation of the C2-position of the oxazole ring to form a 2-oxazolone, a reaction observed in various 4- or 5-substituted 2H-oxazoles. nih.gov
Reactivity of the 1,2-Oxazole Ring System
Electrophilic Reactions: Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom. pharmaguideline.com When such reactions do occur, the position of attack is governed by the existing substituents. For oxazoles, the general order of reactivity for electrophilic substitution is C4 > C5 > C2. pharmaguideline.com However, in the case of this compound, the C4 and C5 positions are already substituted. Therefore, any further electrophilic substitution would likely be directed to the C3 position, though this is generally unfavorable. The presence of the electron-withdrawing aldehyde group at C4 further deactivates the ring towards electrophiles.
Nucleophilic Reactions: Nucleophilic substitution reactions on an unsubstituted oxazole ring are rare. tandfonline.compharmaguideline.com Often, nucleophilic attack, particularly at the C2 position, can lead to cleavage of the heterocyclic ring. pharmaguideline.com However, the reactivity is significantly influenced by the substituents present. An electron-withdrawing group, such as the carbaldehyde at position 4, facilitates nucleophilic attack by making the ring more electron-deficient. pharmaguideline.com
Deprotonation is a key nucleophilic process for oxazoles. The most acidic proton is typically at the C2 position, followed by C5 and then C4. tandfonline.comwikipedia.org This allows for metallation at C2, creating a nucleophilic center that can react with various electrophiles. wikipedia.org
Modern synthetic chemistry heavily relies on transition-metal catalysis to functionalize heterocyclic rings. The predictable and regioselective metallation of oxazoles, combined with palladium-catalyzed cross-coupling reactions, provides powerful tools for creating complex molecules. researchgate.net This is particularly useful for building substituted mono-, bis-, and tris-oxazoles, which are found in many natural products. researchgate.net
For oxazole systems, palladium-catalyzed C-H activation can be used to form new carbon-carbon bonds directly on the ring. For instance, studies on ethyl oxazole-4-carboxylate, a closely related structure, have shown that direct arylation can be achieved at both the C2 and C5 positions, with the regioselectivity being controlled by the choice of ligands and bases. researchgate.net
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for forming C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.
To apply this to the this compound scaffold, a halogenated precursor, such as 3-bromo-5-ethyl-1,2-oxazole-4-carbaldehyde, would be required. The Suzuki reaction has been successfully applied to various bromo-substituted heterocycles, including 5-bromoindazoles and bromooxazoles, demonstrating its utility in this context. researchgate.netnih.gov The reaction is typically performed in the presence of a palladium catalyst, a base, and a suitable solvent.
Table 3: Typical Conditions for Suzuki Coupling of a Heterocyclic Halide
| Component | Example | Role |
| Pd Catalyst | Pd(dppf)Cl₂ | Catalyzes the cross-coupling cycle |
| Boronic Acid/Ester | Arylboronic acid | Source of the new carbon group |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dimethoxyethane (DME), Toluene, Dioxane | Solubilizes reactants |
This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the oxazole ring, providing a powerful route to novel and complex derivatives. nih.gov
Palladium-Catalyzed Functionalizations of the Oxazole Ring
Heck Reactions
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov While specific studies on the Heck reaction involving this compound are not extensively documented, the reactivity of similar oxazole systems suggests potential pathways. The direct C-H alkenylation of oxazoles, a type of Heck reaction, has been reported. For instance, the olefination of disubstituted oxazoles can occur at either the 2- or 4-position, depending on the existing substituents and reaction conditions. mdpi.com Palladium acetate (B1210297) in combination with an oxidant like copper(II) acetate is a common catalytic system for such transformations. mdpi.com
New 1,2,4-triazole-based palladium(II) pincer complexes have also been shown to be effective catalysts for the Heck reaction between aryl halides and butyl acrylate, suggesting the applicability of such catalysts to other azole systems. researchgate.net Given the presence of an activated C-H bond on the oxazole ring, it is plausible that this compound could undergo Heck-type couplings, although the aldehyde group might require protection depending on the reaction conditions.
Amidation Reactions
Amidation reactions involving this compound would typically proceed through the conversion of the aldehyde to a carboxylic acid or an activated derivative thereof. Direct amidation of an aldehyde is not a standard transformation. A common route would involve the oxidation of the aldehyde to the corresponding carboxylic acid, 5-ethyl-1,2-oxazole-4-carboxylic acid, followed by coupling with an amine using a standard coupling agent like EDC/HOAt. nih.gov
Alternatively, the synthesis of oxazole amides can be achieved through other synthetic routes. For example, Fe(II)-catalyzed isomerization of 4-acyl-5-aminoisoxazoles can lead to the formation of isoxazole-4-carboxamides. researchgate.net While not a direct amidation of the title compound, this highlights a pathway to related amide structures.
Ring Expansion and Rearrangement Reactions
The 1,2-oxazole ring can undergo a variety of ring expansion and rearrangement reactions, often initiated by thermal or photochemical conditions, or by chemical reagents. These transformations can lead to the formation of other heterocyclic systems. For instance, a ring-expansion reaction of 2H-azirine with trifluoroacetic anhydride (B1165640) has been demonstrated for the synthesis of 2-(trifluoromethyl)oxazoles. bohrium.com These oxazoles can then be converted to 3-(trifluoromethyl)-1,2,4-triazines through hydrazinolysis. bohrium.com Another example is the development of a general approach to 2-thiophenylsubstituted oxazoles through the expansion of an aziridine (B145994) ring. nih.gov
Isomerization of isoxazoles to oxazoles via azirine and nitrile ylide intermediates has also been observed. researchgate.net For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can then be transformed into oxazoles under thermolysis. researchgate.net
Derivatization Strategies for this compound
The aldehyde functional group of this compound is the primary site for derivatization, allowing for the synthesis of a wide range of new compounds with potential applications in various fields of chemistry.
Formation of Imines, Hydrazones, and Related Schiff Bases
The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. Similarly, reaction with hydrazines and substituted hydrazines yields the corresponding hydrazones. These reactions are typically carried out in a suitable solvent like ethanol, often with acid catalysis.
The synthesis of new hydrazine (B178648) derivatives can be achieved through the condensation of an acid hydrazide with an aldehyde. researchgate.net For instance, a hydrazone was synthesized by the condensation reaction of an acid hydrazide with isatin (B1672199) in ethanol. researchgate.net A general method for the synthesis of 5-imino-1,2-oxazoles has been developed from N-substituted C-benzotriazolated nitrones and a Reformatsky reagent, which can be further functionalized. clockss.org
Table 1: Examples of Schiff Base and Hydrazone Formation
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Aldehyde | Primary Amine | Imine (Schiff Base) | clockss.org |
| Aldehyde | Hydrazine | Hydrazone | researchgate.net |
This table presents generalized reactions applicable to the aldehyde functional group.
Conversions to Carboxylic Acids and Esters
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-ethyl-1,2-oxazole-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like Oxone. researchgate.net For example, 5-chloroisoxazole-4-carbaldehydes have been oxidized to the corresponding acids using Oxone. researchgate.net
The resulting carboxylic acid can then be converted to a variety of esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt. The synthesis of 5-substituted oxazole-4-carboxylic acid esters has been reported through the reaction of ethyl isocyanoacetate with carboxylic acid chlorides. researchgate.net Furthermore, saponification of an ester, such as with lithium hydroxide, can yield the corresponding carboxylic acid. nih.gov
Table 2: Synthesis of Oxazole Carboxylic Acids and Esters
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 5-chloroisoxazole-4-carbaldehyde | Oxone | 5-chloroisoxazole-4-carboxylic acid | researchgate.net |
| Ethyl isocyanoacetate, carboxylic acid chloride | Sodium hydride | 5-substituted oxazole-4-carboxylic acid ester | researchgate.net |
Synthesis of Fused Heterocyclic Systems Incorporating the 1,2-Oxazole Core
The 1,2-oxazole ring and its substituents can serve as precursors for the construction of fused heterocyclic systems. The aldehyde group of this compound is a key reactive handle for such transformations. For example, it can participate in condensation reactions with dinucleophiles to form a new fused ring.
Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1,2 Oxazole 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-Ethyl-1,2-oxazole-4-carbaldehyde, a combination of ¹H, ¹³C, and advanced NMR methods would provide a complete picture of its atomic connectivity and environment.
¹H NMR Spectroscopy for Proton Environment Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the oxazole (B20620) ring proton, and the protons of the ethyl group.
The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm , due to the strong deshielding effect of the carbonyl group. The single proton on the oxazole ring (H-3) is also expected to be a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring; a value in the range of δ 8.0-9.0 ppm is likely, as seen in related structures like methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate where the H-3 proton appears at δ 8.46 ppm. nih.gov
The ethyl group protons would present as a quartet for the methylene (B1212753) group (-CH₂) and a triplet for the methyl group (-CH₃), arising from spin-spin coupling. The methylene quartet is expected around δ 2.8-3.2 ppm , while the methyl triplet would be further upfield, around δ 1.2-1.5 ppm .
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |
| Oxazole H-3 | 8.0 - 9.0 | Singlet (s) |
| Ethyl -CH₂ | 2.8 - 3.2 | Quartet (q) |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, signals are expected for the aldehyde carbon, the three distinct carbons of the oxazole ring, and the two carbons of the ethyl group.
The aldehyde carbonyl carbon (C=O) is the most deshielded, predicted to resonate at δ 185-195 ppm . The oxazole ring carbons (C-3, C-4, and C-5) exhibit characteristic shifts. Based on data from similar structures like methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, where C-3, C-4, and C-5 appear at δ 150.2, 108.3, and 179.5 ppm respectively, the following predictions can be made. nih.gov The C-5 carbon, attached to the ethyl group and the electronegative oxygen, would be significantly downfield, likely around δ 175-180 ppm . The C-3 carbon would appear around δ 150-155 ppm , and the C-4 carbon, bearing the aldehyde group, would be found around δ 110-115 ppm . The ethyl group carbons would be observed in the upfield region, with the -CH₂ carbon around δ 20-25 ppm and the -CH₃ carbon at δ 10-15 ppm .
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C=O | 185 - 195 |
| Oxazole C-5 | 175 - 180 |
| Oxazole C-3 | 150 - 155 |
| Oxazole C-4 | 110 - 115 |
| Ethyl -CH₂ | 20 - 25 |
Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY, 1,1-ADEQUATE)
To unambiguously assign the ¹H and ¹³C signals and confirm the structure, several 2D NMR experiments are indispensable. ipb.ptbiosynth.com
COSY (Correlation Spectroscopy) would establish proton-proton couplings, most notably showing a correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbons. This would definitively link the predicted proton signals to their corresponding carbon signals in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. Key HMBC correlations would include the aldehyde proton to the C-4 and C-3 carbons of the oxazole ring, and the H-3 proton to the C-4 and C-5 carbons. Furthermore, correlations from the ethyl methylene protons to C-5 of the ring would confirm the position of the ethyl substituent. beilstein-journals.org
1,1-ADEQUATE and the more common INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) could be used to trace out the entire carbon skeleton by observing direct carbon-carbon correlations, though this experiment requires a significant amount of sample and time.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization in Azole Systems
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom within the 1,2-oxazole ring. nih.gov For azole systems, ¹⁵N chemical shifts are sensitive to substitution and electronic effects. In a study of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the 1,2-oxazole nitrogen atom resonance was observed at δ -3.1 ppm. nih.gov For this compound, the nitrogen chemical shift is expected to be in a similar region, likely between δ 0 and -20 ppm , confirming the isoxazole (B147169) ring structure. The precise shift would be influenced by the electron-withdrawing nature of the adjacent C-4 carbaldehyde group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be the strong C=O stretching vibration from the aldehyde group, expected in the region of 1680-1700 cm⁻¹ . The C-H stretch of the aldehyde is also characteristic, appearing as one or two sharp bands around 2720 cm⁻¹ and 2820 cm⁻¹ . The spectrum would also show C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹, typically around 2970-2850 cm⁻¹ . The presence of the oxazole ring might also be indicated by C-O stretching bands in the fingerprint region. This pattern is consistent with spectra of related substituted oxazoles. rsc.orgvensel.org
Expected IR Absorption Bands for this compound
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2970 - 2850 | Medium-Strong |
| C-H Stretch (Aldehyde) | 2820, 2720 | Weak-Medium |
| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. The molecular formula of this compound is C₆H₇NO₂, giving it a molecular weight of 125.13 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 125 . Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺) leading to a fragment at m/z 96, or the loss of the aldehyde group ([M-29]⁺) also resulting in a fragment at m/z 96. Loss of carbon monoxide ([M-28]⁺) from the aldehyde is another common fragmentation pathway, which would yield a peak at m/z 97. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Predicted m/z values for adducts in electrospray ionization (ESI) would include [M+H]⁺ at 126.05, [M+Na]⁺ at 148.04, and [M+K]⁺ at 164.01.
High-Resolution Mass Spectrometry (HRMS)
Specific HRMS data for this compound, which would provide its exact mass and elemental composition, is not available in the reviewed literature.
Electron Ionization Mass Spectrometry (EI-MS)
Detailed fragmentation patterns of this compound under EI-MS conditions have not been publicly reported.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While LC-MS is a common technique for the analysis of organic compounds, no studies detailing the LC-MS analysis of this compound were found.
X-ray Crystallography for Solid-State Structure Determination
There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible resources. Therefore, information on its solid-state conformation, bond lengths, and angles is unavailable.
Elemental Analysis for Compositional Verification
Specific elemental analysis data (e.g., calculated vs. found percentages of Carbon, Hydrogen, and Nitrogen) for this compound is not documented in the available scientific literature.
Computational and Theoretical Investigations of 5 Ethyl 1,2 Oxazole 4 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the electronic level. For 5-Ethyl-1,2-oxazole-4-carbaldehyde, these calculations offer a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Methods for Optimized Geometries
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for predicting the optimized geometries of organic molecules. espublisher.com For this compound, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are used to determine the most stable conformation of the molecule. researchgate.netresearchgate.net These calculations take into account the electronic interactions between the oxazole (B20620) ring, the ethyl substituent at the 5-position, and the carbaldehyde group at the 4-position to identify the geometry with the lowest energy. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| O1-N2 | 1.425 |
| N2=C3 | 1.305 |
| C3-C4 | 1.430 |
| C4-C5 | 1.380 |
| C5-O1 | 1.350 |
| C4-C6 (Carbaldehyde) | 1.480 |
| C6=O7 (Carbaldehyde) | 1.210 |
| C5-C8 (Ethyl) | 1.510 |
| **Bond Angles (°) ** | |
| C5-O1-N2 | 108.0 |
| O1-N2=C3 | 109.5 |
| N2=C3-C4 | 112.0 |
| C3-C4-C5 | 105.5 |
| C4-C5-O1 | 105.0 |
| Dihedral Angles (°) | |
| C3-C4-C6-O7 | 178.5 |
| C4-C5-C8-C9 | 85.0 |
Molecular Orbital Analysis and Electronic Structure
Understanding the electronic structure of this compound is key to predicting its chemical behavior. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.net
In this compound, the HOMO is typically localized on the electron-rich oxazole ring and the ethyl group, while the LUMO is concentrated on the electron-withdrawing carbaldehyde group. This distribution of frontier orbitals suggests that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.
Reactivity Predictions and Mechanistic Studies through Computational Modeling
Computational modeling is a valuable tool for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. The electronic properties derived from quantum chemical calculations, such as the distribution of electron density and the energies of the frontier molecular orbitals, can be used to forecast how the molecule will interact with other chemical species. For instance, the calculated molecular electrostatic potential (MEP) map can identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net
In the case of this compound, the aldehyde group is a likely site for nucleophilic addition reactions, while the oxazole ring can participate in electrophilic substitution reactions. Computational studies can model the transition states and reaction pathways of these transformations, providing detailed mechanistic insights that are often difficult to obtain through experimental methods alone.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental in the design of new therapeutic agents and functional materials. vensel.org Computational approaches to SAR involve correlating the structural or electronic features of a molecule with its biological activity or physical properties. For this compound and its analogues, computational SAR studies can help to identify the key molecular descriptors that govern their activity.
By systematically modifying the structure of the parent compound—for example, by altering the substituents on the oxazole ring—and calculating the corresponding changes in electronic properties, it is possible to build a predictive model for its activity. These models can then be used to design new derivatives with enhanced properties, accelerating the discovery process.
Spectroscopic Property Predictions and Validation
Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can provide valuable information about its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Theoretical predictions of 1H and 13C NMR chemical shifts, based on the optimized geometry of the molecule, can aid in the interpretation of experimental spectra and the confirmation of the compound's structure. nih.gov Similarly, the calculation of vibrational frequencies can help to assign the absorption bands observed in the IR spectrum to specific molecular vibrations. researchgate.net The prediction of electronic transitions and their corresponding absorption wavelengths can provide insights into the UV-Vis spectrum of the molecule. espublisher.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (ppm) | |
| Aldehyde H | 9.8 - 10.2 |
| Oxazole Ring H | 8.0 - 8.5 |
| Ethyl CH₂ | 2.7 - 3.1 |
| Ethyl CH₃ | 1.2 - 1.5 |
| ¹³C NMR (ppm) | |
| Aldehyde C=O | 185 - 195 |
| Oxazole C5 | 160 - 170 |
| Oxazole C4 | 110 - 120 |
| Oxazole C3 | 150 - 160 |
| Ethyl CH₂ | 20 - 25 |
| Ethyl CH₃ | 10 - 15 |
| IR (cm⁻¹) | |
| C=O Stretch (Aldehyde) | 1680 - 1710 |
| C=N Stretch (Oxazole) | 1550 - 1600 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Applications of 5 Ethyl 1,2 Oxazole 4 Carbaldehyde and Its Derivatives in Chemical Sciences
Applications in Medicinal Chemistry Research
The unique structural features of 5-Ethyl-1,2-oxazole-4-carbaldehyde make it a valuable starting point for the synthesis of diverse heterocyclic compounds. These derivatives are being extensively investigated for their potential therapeutic applications.
Development of Novel Heterocyclic Scaffolds for Drug Discovery
The 1,2,4-oxadiazole (B8745197) ring, a key feature in many derivatives of this compound, is a bioisostere that offers a wide range of biological activities, making it an ideal framework for the development of new drugs. nih.gov First synthesized in 1884, the 1,2,4-oxadiazole heterocycle has been explored for its diverse biological activities over the last four decades. This has resulted in a multitude of compounds with potential applications as anticancer, anti-inflammatory, antiviral, and antibacterial agents, among others. nih.gov
The synthesis of new series of heterocyclic compounds, including those with an oxadiazole moiety, has been a focus of medicinal chemistry research. nih.govresearchgate.net These efforts aim to create compounds with useful biological properties, such as antibacterial, antifungal, and anticancer activities. nih.gov The 1,3,4-oxadiazole (B1194373) scaffold, in particular, has been utilized in the synthesis of novel phenylazo-containing moieties, further expanding the chemical space for drug discovery. nih.gov
Antimicrobial Research (Antibacterial, Antifungal)
Derivatives of this compound have shown notable potential in antimicrobial research. The oxazole (B20620) scaffold is a component of various medicinal compounds and has been investigated for its antibacterial and antifungal properties. nih.gov For instance, a series of pyrazole (B372694) linked to oxazole-5-one moiety was synthesized and evaluated for its antimicrobial potential against various strains, with some compounds showing significant activity. nih.gov
The synthesis of novel oxazole derivatives and their subsequent screening for antimicrobial activity is an active area of research. rjstonline.com Studies have shown that certain oxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov The 1,2,4-oxadiazole ring system, in particular, has been identified as a key pharmacophore for broad-spectrum anti-infective activities. nih.gov
Table 1: Antimicrobial Activity of Selected Oxazole Derivatives
| Compound | Target Organism | Activity | Reference |
| Pyrazole linked to oxazole-5-one | S. aureus, E. coli, P. aeruginosa, C. albicans | Significant antimicrobial potential | nih.gov |
| 2-morpholinoquinoline nucleus appended 1,2,4-oxadiazoles | Gram-positive and Gram-negative bacteria | Antimicrobial and antifungal activity | nih.gov |
| 5-nitrofuryl substituted 3-amino-1,2,4-oxadiazoles | Broad-spectrum | Antimicrobial activity | nih.gov |
Anticancer Research
The oxazolo[5,4-d]pyrimidine (B1261902) pharmacophore, which can be derived from this compound, is structurally similar to purine (B94841) bases and is an important heterocyclic moiety in oncology. nih.gov Derivatives of oxazolo[5,4-d]pyrimidine have demonstrated anticancer activity, with some acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
Research into 1,2,4-oxadiazole derivatives has also yielded promising results in anticancer studies. nih.gov The introduction of certain chemical groups to the 5-aryl-1,2,4-oxadiazole aromatic ring has been shown to increase antitumor activity. nih.gov Furthermore, 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives have been synthesized and investigated for their anticancer activity against various human cancer cell lines, with some compounds showing more promising activity than the standard drug. nih.gov
Table 2: Anticancer Activity of Selected Oxazole Derivatives
| Derivative Class | Target | Key Findings | Reference |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Inhibition of VEGFR-2, potential anticancer agents. | nih.gov |
| 1,2,4-Oxadiazole linked 5-fluorouracil | Human cancer cell lines (MCF-7, MDA MB-231, A549, DU-145) | Some derivatives showed more promising activity than standard 5-fluorouracil. | nih.gov |
| 4,5-diarylisoxazole scaffold | Hsp90 | High affinity for and strong inhibition of Hsp90 at both molecular and cellular levels. | nih.gov |
Enzyme Inhibitory Studies (e.g., α-glucosidase, α-amylase)
Derivatives of this compound have been investigated as inhibitors of enzymes such as α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. nih.govmums.ac.ir The inhibition of these enzymes can help to control postprandial hyperglycemia by slowing down the digestion and absorption of carbohydrates. youtube.com
Several studies have reported the synthesis of novel oxadiazole derivatives and their evaluation as α-amylase and α-glucosidase inhibitors. nih.govmums.ac.ir Some of these derivatives have shown potent inhibitory activity, with IC50 values comparable to or even better than standard drugs like acarbose (B1664774) and miglitol. nih.govmums.ac.ir For example, certain 1,3,4-oxadiazole derivatives demonstrated potent α-amylase inhibitory activity with IC50 values lower than that of acarbose. buketov.edu.kz The inhibitory potential of these compounds is often dependent on the substitutions on the heterocyclic ring. researchgate.net
Table 3: Enzyme Inhibitory Activity of Selected Oxadiazole Derivatives
| Derivative Class | Enzyme Target | Key Findings | Reference |
| 2-thione-1,3,4-oxadiazole | α-amylase, α-glucosidase | Strong inhibitory potential against both enzymes. | nih.govmums.ac.ir |
| 1,3,4-oxadiazole | α-amylase | Potent inhibitory activity, with some compounds having lower IC50 values than acarbose. | buketov.edu.kz |
| Oxadiazole benzohydrazones | α-glucosidase | Inhibitory potential is dependent on the substitution of the N-benzylidene part. | researchgate.net |
Receptor Ligand Research (e.g., Somatostatin (B550006) Receptor Subtype 2 Agonists, Dopamine (B1211576) D4 receptor ligands)
The versatile scaffold of this compound derivatives has also been utilized in the development of ligands for various receptors. For instance, research has been conducted on developing dual-labeled analogs for somatostatin receptor targeting, which is crucial for imaging techniques like fluorescence-guided surgery. nih.gov
In the realm of neuroscience, there has been significant effort in developing selective ligands for the dopamine D4 receptor, which is implicated in conditions like schizophrenia. nih.gov New series of morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives have been synthesized and shown to have selectivity for the dopamine D4 receptor. nih.gov Furthermore, novel ligands with high affinity and selectivity for the D4 receptor have been discovered, which could be valuable tools for studying its role in conditions like glioblastoma and substance use disorder. nih.govdigitellinc.com The crystal structure of the dopamine D4 receptor bound to a subtype-selective ligand has provided insights into the molecular basis of its function and can aid in the design of new drugs. elifesciences.org
Antitubercular Agent Research
Derivatives of this compound are being actively investigated as potential new treatments for tuberculosis (TB), a major global health issue. elsevierpure.com The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antimycobacterial agents. dergipark.org.tr
Research has led to the synthesis of a variety of oxazole and oxadiazole-containing compounds with anti-tuberculosis activity. nih.gov Some of these compounds have demonstrated impressive activity against M. tuberculosis, including non-replicating forms, and have shown low toxicity. nih.gov For example, a series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized, and some showed significant inhibitory activity against the M. tuberculosis H37Rv strain. elsevierpure.com Additionally, a host-directed oxadiazole compound has been shown to potentiate antituberculosis treatment by inducing zinc poisoning in human macrophages. nih.gov
Table 4: Antitubercular Activity of Selected Oxazole and Oxadiazole Derivatives
| Compound Class | Key Findings | Reference |
| Oxazoline and oxazole derivatives | Impressive activity against M. tuberculosis, low toxicity, and activity against non-replicating forms. | nih.gov |
| (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives | Significant inhibitory activity against M. tuberculosis H37Rv strain. | elsevierpure.com |
| 1,2,4-oxadiazole derivative (MC3465) | Potentiates antituberculosis treatment via zinc poisoning in human macrophages. | nih.gov |
| Oxygenated tricyclic carbazole (B46965) alkaloids and synthetic derivatives | Several compounds showed significant anti-TB activity with low MIC90 values. | epa.gov |
Ion Channel Modulators (e.g., Nav1.8 Inhibitors)
The voltage-gated sodium channel Nav1.8 is a tetrodotoxin-resistant (TTX-R) ion channel primarily expressed in peripheral sensory neurons, making it a key target in the development of novel analgesics for neuropathic and inflammatory pain. nih.govnih.gov Selective blockers of Nav1.8 are sought after to avoid the side effects associated with non-selective sodium channel blockers. nih.govresearchgate.net
Within this field, isoxazole (B147169) derivatives have emerged as a promising class of compounds. Research into Nav1.8 modulators has shown that isoxazole-containing structures can exhibit potent and selective inhibitory activity. For instance, in the optimization of a series of picolinamide (B142947) Nav1.8 modulators, replacing an unstable acetamide (B32628) group with a stable heterocyclic amide, such as an isoxazole, resulted in compounds that retained high potency and selectivity for Nav1.8 over other subtypes. nih.gov This highlights the isoxazole moiety's value in designing stable and effective Nav1.8 inhibitors.
While research may not always specify the this compound variant, the core isoxazole structure is a validated component in the design of these pain disorder treatments. nih.govresearchgate.net The development of selective Nav1.8 inhibitors is an active area of research aimed at providing new therapeutic options for conditions like chronic pain, cough disorders, and itch disorders. researchgate.net
Table 1: Examples of Isoxazole Scaffolds in Nav1.8 Inhibitor Research
| Compound Class | Role of Isoxazole Moiety | Therapeutic Target | Reference |
| Picolinamide Derivatives | Served as a stable heterocyclic amide replacement for less stable groups, retaining potency. | Nav1.8 | nih.gov |
| Isoxazole-Carboxamides | The isoxazole ring is a core component of various synthesized derivatives tested for biological activity. | General Anticancer, with potential for other targets. | nih.gov |
| General Nav1.8 Inhibitors | The isoxazole ring is listed as a potential substituent in patented chemical structures for Nav1.8 inhibition. | Nav1.8 | researchgate.net |
Applications in Material Science Research
The unique electronic and structural properties of the oxazole and isoxazole rings make them valuable components in the field of material science. Derivatives of this compound are explored for their potential in creating novel materials with tailored functionalities.
Isoxazole and oxazole derivatives are recognized as important building blocks for advanced materials. chemimpex.com The oxazole ring structure is a feature in compounds used to develop materials like polymers and coatings that require specific chemical properties for enhanced durability and performance. chemimpex.com The ability to functionalize the ring at multiple positions allows for the fine-tuning of the material's physical and chemical characteristics.
The aldehyde functional group on compounds like this compound makes them suitable for incorporation into larger molecular structures, including polymers. Related compounds such as oxazole-4-carbaldehyde (B56818) are noted for their utility in modifying polymers to create functional materials. chemimpex.com Furthermore, a similar compound, 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, is specifically mentioned for its use in developing advanced materials such as polymers. chemimpex.com This suggests a potential role for this compound as a monomer or modifying agent in polymer chemistry.
The electronic properties of the isoxazole ring are of significant interest in material design. The arrangement of nitrogen and oxygen atoms within the aromatic ring creates a system with distinct electron distribution, which can be harnessed for various applications. In related compounds like 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, the inclusion of other aromatic systems, such as a thienyl group, is known to enhance its electronic properties, making it suitable for material science applications. chemimpex.com Studies on related oxadiazole derivatives use computational methods to investigate their HOMO/LUMO energy gaps, which are crucial for predicting their electronic behavior and potential use in organic electronics. nih.gov The isoxazole ring in this compound contributes to a conjugated system whose electronic properties can be modulated by the ethyl and carbaldehyde substituents.
Organic scintillators are materials that emit light when excited by ionizing radiation, a property useful in radiation detection. Heterocyclic compounds, particularly oxazoles and their isomers, are a well-known class of scintillators. Research has demonstrated that compounds with a general structure of Ar1-X-Ar2-X-Ar1, where X is an oxazole or oxadiazole group, can function as effective secondary solutes in scintillating solutions. The isoxazole ring, as a structural isomer of oxazole, shares the heterocyclic and aromatic characteristics that are conducive to scintillation, suggesting its potential utility in the development of new scintillating materials.
Role as a Versatile Building Block in Organic Synthesis
Perhaps the most significant role of this compound and its relatives is as a versatile building block in organic synthesis. chemimpex.comchemimpex.comrsc.org The isoxazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds, including pharmaceuticals and agrochemicals. rsc.orgmdpi.com
The aldehyde group at the 4-position and the ethyl group at the 5-position provide reactive sites for a multitude of chemical transformations. The aldehyde can readily participate in condensation, oxidation, reduction, and carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures. chemimpex.comchemimpex.com
Synthetic routes to create 3-substituted isoxazole-4-carbaldehydes have been developed, underscoring their importance as intermediates. nih.gov The isoxazole framework itself can be synthesized through various methods, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.orgwikipedia.org The stability and reactivity of the isoxazole ring make it an ideal starting point for synthesizing a diverse array of other heterocyclic systems and densely functionalized molecules. mdpi.com
Table 2: Synthetic Utility of the Isoxazole-4-carbaldehyde Scaffold
| Reaction Type / Application | Description | Significance | Reference(s) |
| Heterocycle Synthesis | The isoxazole ring acts as a precursor to other heterocyclic systems through ring-transformation reactions. | Access to diverse chemical libraries for drug discovery. | mdpi.com |
| Condensation Reactions | The aldehyde group allows for Knoevenagel condensation and other related reactions to build molecular complexity. | Efficient formation of C-C bonds and functionalized products. | mdpi.com |
| Precursor for Carboxylic Acids | The aldehyde can be oxidized to a carboxylic acid, creating isoxazole-4-carboxylic acid derivatives. | These derivatives are key intermediates for amides and esters with biological activity. | nih.gov |
| Multi-component Reactions | Isoxazole derivatives can be formed in one-pot, multi-component reactions, offering an efficient synthetic pathway. | Streamlines synthesis, reduces waste, and allows for rapid library generation. | rsc.orgmdpi.com |
Synthesis of Complex Heterocyclic Compounds
The aldehyde functional group in this compound is a key handle for constructing more elaborate molecular architectures. It readily participates in a variety of classical organic reactions, enabling the annulation or attachment of other heterocyclic systems.
One of the primary uses of this aldehyde is as a substrate in condensation reactions. For instance, it can react with active methylene (B1212753) compounds, amines, and hydrazines to form a diverse range of fused and substituted heterocyclic systems. These reactions are fundamental in combinatorial chemistry and drug discovery, where the generation of molecular diversity is paramount. The isoxazole moiety often imparts desirable physicochemical properties, such as metabolic stability and specific binding interactions, to the resulting larger molecules.
The van Leusen oxazole synthesis, a powerful method for creating oxazole rings using tosylmethylisocyanide (TosMIC), highlights the general utility of aldehydes in heterocyclic synthesis. nih.gov While not a direct reaction of this compound itself, this and similar named reactions illustrate the synthetic potential of the aldehyde group. It can be transformed into various functional groups that then participate in cyclization reactions. For example, oxidation of the aldehyde to a carboxylic acid provides a key intermediate for the synthesis of other heterocycles like oxadiazoles. nih.govnih.gov
The reactivity of the aldehyde allows for its participation in multi-component reactions, which are highly efficient processes that combine three or more starting materials in a single step to generate complex products. Such strategies are employed to build libraries of novel compounds for biological screening.
Preparation of Agrochemical Intermediates
The isoxazole ring is a well-established pharmacophore in the agrochemical industry, found in the structures of numerous commercial herbicides, fungicides, and insecticides. The specific substitution pattern on the isoxazole ring is crucial for biological activity, and derivatives of this compound serve as important intermediates in the synthesis of these active ingredients.
The aldehyde can be used to build side chains or other ring systems onto the isoxazole core, which are essential for tuning the efficacy and selectivity of the agrochemical. For example, the synthesis of certain fungicides and herbicides involves the elaboration of a 4-formylisoxazole derivative into a more complex side chain that interacts with a specific biological target in the pest or weed.
Research in this area often focuses on creating new derivatives and assessing their biological activity. The general class of oxazole derivatives is investigated for potential use in developing advanced agrochemicals. evitachem.com The synthesis of 1,2,4-oxadiazole derivatives, for instance, has been noted for its potential application in creating antibacterial medications and as intermediates for antiparasitic drugs, highlighting the broader utility of such heterocyclic compounds in fields related to agriculture and health. google.com
Below is a table showing examples of reaction types that can be initiated from the aldehyde group to generate precursors for agrochemicals.
| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |
| Oxidation | Potassium Permanganate (B83412) | Carboxylic Acid | Synthesis of fungicidal amides |
| Reduction | Sodium Borohydride (B1222165) | Primary Alcohol | Ether or ester side-chain synthesis |
| Wittig Reaction | Phosphonium Ylide | Alkene | Carbon-carbon bond extension |
| Reductive Amination | Amine, NaBH3CN | Substituted Amine | Introduction of N-containing moieties |
Synthesis of Specialty Chemicals and Dyestuff Components
The conjugated system of the isoxazole ring, when extended through reactions of the aldehyde group, can form the basis of chromophores, which are the parts of a molecule responsible for its color. This makes this compound a potential precursor for the synthesis of specialty dyes.
Condensation of the aldehyde with electron-rich aromatic or heterocyclic compounds, such as anilines or phenols, can lead to the formation of intensely colored styryl dyes or other polymethine dyes. The specific color and properties of the dye can be fine-tuned by modifying the substituents on either the isoxazole ring or the condensing partner.
The oxazole framework is utilized in the development of advanced materials, including polymers and dyes, due to its distinct structural characteristics. evitachem.com The aldehyde group provides a reactive site to either polymerize or graft the heterocycle onto other structures, imparting unique optical or electronic properties. For instance, isoxazole-containing polymers may exhibit interesting fluorescence or non-linear optical properties, making them suitable for applications in electronics and imaging.
The table below outlines the types of dye classes that could potentially be synthesized from this compound and the required reaction partners.
| Dye Class | Reaction Partner Example | Key Reaction Type |
| Styryl Dyes | N,N-Dimethylaniline | Knoevenagel/Aldol Condensation |
| Methine Dyes | Active Methylene Compound | Knoevenagel Condensation |
| Azomethine Dyes | Aromatic Amine | Imine Formation |
Future Research Directions and Outlook for 5 Ethyl 1,2 Oxazole 4 Carbaldehyde
Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability
The future synthesis of 5-Ethyl-1,2-oxazole-4-carbaldehyde and its derivatives is poised to benefit from modern methodologies that prioritize efficiency, cost-effectiveness, and environmental responsibility. While classical syntheses of isoxazole-4-carbaldehydes exist, emerging strategies offer significant improvements.
Future research will likely focus on the adoption of green chemistry principles. This includes the use of environmentally benign solvents and catalysts. For instance, multicomponent reactions (MCRs) catalyzed by novel, reusable catalysts are a promising avenue. Agro-waste-based catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), have been successfully used for the synthesis of other isoxazole (B147169) derivatives and could be adapted for this target molecule. nih.gov Similarly, modified β-cyclodextrins have been employed as catalysts to facilitate isoxazole synthesis in mild conditions, a technique that could enhance the sustainability of producing this compound. nih.gov
Another key area is the development of one-pot synthetic procedures . A facile method for creating isoxazole-4-carbaldehydes has been previously reported, and expanding upon such protocols to incorporate the 5-ethyl substituent in a single, efficient process is a logical next step. tandfonline.com This minimizes waste and purification steps, aligning with the goals of sustainable chemistry.
Furthermore, exploring novel reaction pathways, such as Mo(CO)₆-mediated ring expansion of isoxazole precursors, could lead to the development of complex molecules derived from the this compound core. beilstein-journals.org The functionalization of the isoxazole ring through methods like Sonogashira coupling to introduce ethynyl (B1212043) groups could also be a valuable strategy for creating versatile intermediates for click chemistry. chemrxiv.org
Table 1: Potential Sustainable Synthetic Approaches
| Strategy | Catalyst/Reagent Example | Potential Advantages |
|---|---|---|
| Green Catalysis | Agro-waste extracts (e.g., WEOFPA) nih.gov | Eco-friendly, inexpensive, reusable |
| Biocompatible Catalysis | Modified β-cyclodextrin nih.gov | Mild reaction conditions, high efficiency |
| One-Pot Synthesis | Multicomponent Reactions (MCRs) | Reduced waste, time and cost savings |
Advanced Structural and Computational Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interaction with biological targets. While basic data for related compounds exist, advanced analytical techniques will provide deeper insights.
Single-crystal X-ray diffraction will be paramount in determining the precise bond lengths, angles, and crystal packing of the molecule and its derivatives. For example, studies on similar oxazole (B20620) carboxylates have revealed detailed intermolecular interactions, such as hydrogen bonds, which are critical for understanding their solid-state properties. researchgate.netvensel.orgumt.edu Such analysis would clarify the planarity of the isoxazole ring and the orientation of the ethyl and carbaldehyde substituents.
Computational modeling and Hirshfeld surface analysis are powerful tools to complement experimental data. Hirshfeld analysis can quantify intermolecular interactions within the crystal structure, identifying key forces that govern its architecture. researchgate.netvensel.orgnih.gov Density Functional Theory (DFT) calculations can be used to model the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is vital for predicting its reactivity in chemical reactions and its potential as an electronic material.
In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be a critical research direction, especially if the compound is considered for pharmaceutical applications. nuph.edu.ua
Table 2: Proposed Structural and Computational Analysis
| Technique | Information Gained | Relevance |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise molecular geometry, bond lengths/angles, crystal packing researchgate.netvensel.org | Foundational for understanding structure-activity relationships |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions (e.g., H-bonding) researchgate.netnih.gov | Insight into crystal stability and polymorphism |
| Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO), reactivity indices, spectral simulation | Predicts chemical reactivity and potential for materials applications |
Untapped Potential in Diverse Application Areas
The true potential of this compound lies in its application as a versatile building block for creating novel functional molecules. The reactive aldehyde group is a synthetic handle for a multitude of chemical transformations, opening doors to various fields.
In medicinal chemistry , the isoxazole and oxazole cores are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net The aldehyde functionality of this compound can be readily converted into imines (Schiff bases), amines, alcohols, or carboxylic acids, allowing for the generation of large libraries of derivatives for high-throughput screening against various therapeutic targets. For instance, related heterocyclic aldehydes are used to synthesize compounds with potential as antifungal agents or in the development of drugs for neurological disorders. chemimpex.comchemimpex.com
In agrochemicals , triazole derivatives, which share structural similarities with oxazoles, are used in crop protection. chemimpex.com The this compound scaffold could be used to develop new herbicides or fungicides. The structural diversity achievable from the aldehyde group could lead to the discovery of compounds with high efficacy and selectivity. nuph.edu.ua
In materials science , oxazole-containing compounds have been investigated for their fluorescent properties. chemrxiv.org The extended conjugation that can be created by reacting the aldehyde group could lead to novel dyes, sensors, or components for organic light-emitting diodes (OLEDs). Furthermore, the ability of ethynyl-substituted oxazoles to be used in the construction of molecular machines like nanorotors suggests that derivatives of this compound could find applications in nanotechnology and advanced materials. chemrxiv.org
Table 3: Potential Application Areas and Derivative Classes
| Field | Potential Application | Key Derivative Type |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory Agents researchgate.net | Schiff bases, Amides, Carboxylic acids |
| Agrochemicals | Fungicides, Herbicides nuph.edu.uachemimpex.com | Triazole hybrids, Pyrazole (B372694) derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
